molecular formula C12H22F2N2O4S B6598616 tert-butyl N-[(1-difluoromethanesulfonylpiperidin-4-yl)methyl]carbamate CAS No. 1803581-67-0

tert-butyl N-[(1-difluoromethanesulfonylpiperidin-4-yl)methyl]carbamate

Cat. No.: B6598616
CAS No.: 1803581-67-0
M. Wt: 328.38 g/mol
InChI Key: NVPPSEFKQUSZOJ-UHFFFAOYSA-N
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Description

tert-butyl N-[(1-difluoromethanesulfonylpiperidin-4-yl)methyl]carbamate is a carbamate-protected piperidine derivative featuring a difluoromethanesulfonyl (SO₂CF₂H) substituent on the piperidine nitrogen. This compound is of interest in medicinal chemistry due to the sulfonyl group’s electron-withdrawing properties and the carbamate’s role as a protective group for amines. Its synthesis likely involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as seen in analogous compounds .

Properties

IUPAC Name

tert-butyl N-[[1-(difluoromethylsulfonyl)piperidin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22F2N2O4S/c1-12(2,3)20-11(17)15-8-9-4-6-16(7-5-9)21(18,19)10(13)14/h9-10H,4-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPPSEFKQUSZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)S(=O)(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701117435
Record name Carbamic acid, N-[[1-[(difluoromethyl)sulfonyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701117435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803581-67-0
Record name Carbamic acid, N-[[1-[(difluoromethyl)sulfonyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803581-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-[(difluoromethyl)sulfonyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701117435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonylation of Piperidine Amines

The introduction of the difluoromethanesulfonyl group to the piperidine nitrogen is a pivotal step. Analogous procedures for methylsulfonyl derivatives demonstrate high-yield sulfonylation using sulfonyl chlorides in the presence of bases like pyridine or triethylamine. For example:

  • Reaction Template :

    Piperidine amine+RSO2ClBase, SolventPiperidine sulfonamide\text{Piperidine amine} + \text{RSO}_2\text{Cl} \xrightarrow{\text{Base, Solvent}} \text{Piperidine sulfonamide}

    Adapting this to the target compound, difluoromethanesulfonyl chloride would replace methanesulfonyl chloride.

Optimization Considerations:

  • Base Selection : Pyridine (91% yield) or triethylamine (89% yield) effectively scavenge HCl.

  • Solvent : Dichloromethane (DCM) or ethyl acetate are preferred for their inertness and solubility.

  • Temperature : Reactions typically proceed at 0–25°C to mitigate exothermic side reactions.

Boc Protection of the Aminomethyl Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the primary amine during subsequent reactions. A common approach involves reacting the amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Example Protocol:

  • Dissolve 4-(aminomethyl)piperidine in DCM.

  • Add Boc anhydride and a catalytic base (e.g., DMAP).

  • Stir at room temperature until completion.

  • Isolate via extraction and evaporation.

Yield : ~90% (analogous to Boc-protected intermediates in).

Proposed Synthetic Routes for the Target Compound

Route 1: Sequential Sulfonylation and Boc Protection

Step 1 : Sulfonylation of 4-(Aminomethyl)piperidine

4-(Aminomethyl)piperidine+ClSO2CF2HEt3N, DCM0CRT1-Difluoromethanesulfonyl-4-(aminomethyl)piperidine\text{4-(Aminomethyl)piperidine} + \text{ClSO}2\text{CF}2\text{H} \xrightarrow[\text{Et}_3\text{N, DCM}]{0^\circ\text{C} \rightarrow \text{RT}} \text{1-Difluoromethanesulfonyl-4-(aminomethyl)piperidine}

Step 2 : Boc Protection of the Primary Amine

1-Difluoromethanesulfonyl-4-(aminomethyl)piperidine+(Boc)2ODMAP, DCMRTTarget Compound\text{1-Difluoromethanesulfonyl-4-(aminomethyl)piperidine} + (\text{Boc})_2\text{O} \xrightarrow[\text{DMAP, DCM}]{\text{RT}} \text{Target Compound}

Challenges :

  • Difluoromethanesulfonyl Chloride Availability : Less commercially accessible than methanesulfonyl chloride, requiring in situ preparation.

  • Regioselectivity : Ensuring sulfonylation occurs exclusively at the piperidine nitrogen.

Route 2: Boc Protection Followed by Sulfonylation

Step 1 : Boc Protection of 4-(Aminomethyl)piperidine

4-(Aminomethyl)piperidine+(Boc)2ODMAP, DCMtert-Butyl (4-(aminomethyl)piperidin-1-yl)carbamate\text{4-(Aminomethyl)piperidine} + (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{tert-Butyl (4-(aminomethyl)piperidin-1-yl)carbamate}

Step 2 : Sulfonylation of the Piperidine Nitrogen

Boc-protected intermediate+ClSO2CF2HEt3N, DCM0CRTTarget Compound\text{Boc-protected intermediate} + \text{ClSO}2\text{CF}2\text{H} \xrightarrow[\text{Et}_3\text{N, DCM}]{0^\circ\text{C} \rightarrow \text{RT}} \text{Target Compound}

Advantages :

  • Boc group stabilizes the amine during sulfonylation.

  • Higher functional group tolerance due to prior protection.

Reaction Condition Optimization

Solvent and Base Screening

Data from analogous sulfonylation reactions ():

BaseSolventTemperatureYield (%)
PyridineDCM0°C → RT91
Et₃NEthyl AcetateRT89
NMMTHF25°C55

Recommendation : Pyridine/DCM at 0°C → RT balances yield and practicality.

Stoichiometry and Equivalents

  • Sulfonyl Chloride : 1.1–1.2 equivalents to ensure complete reaction.

  • Base : 2–3 equivalents to neutralize HCl.

Challenges and Mitigation Strategies

Purification Considerations

  • Column Chromatography : Silica gel with EtOAc/hexane (1:2 to 1:1) effectively separates sulfonamides.

  • Crystallization : Hexane/ethyl acetate mixtures yield pure products .

Chemical Reactions Analysis

Chemical Reactions of Carbamates

Carbamates can undergo various chemical transformations:

  • Deprotection: Tert-butyl carbamates can be deprotected under acidic conditions to release the free amine.

  • Nucleophilic Substitution: Carbamates can participate in nucleophilic substitution reactions, especially when activated by leaving groups.

  • Hydrolysis: Carbamates can hydrolyze to form amines and carbon dioxide under basic conditions.

Related Compounds and Reactions

While specific information on "tert-butyl N-[(1-difluoromethanesulfonylpiperidin-4-yl)methyl]carbamate" is not available, related compounds like "tert-butyl (4-methylpiperidin-4-yl)carbamate" and "tert-butyl piperidin-4-ylcarbamate" provide insights into potential chemical behaviors:

  • Synthesis of Similar Carbamates: These compounds are typically synthesized using Boc2O or chloroformates in the presence of amines .

  • Chemical Properties: These carbamates are stable under normal conditions but can undergo deprotection under acidic conditions.

Data Tables for Related Carbamates

Given the lack of specific data for "this compound," here is a table summarizing properties of related compounds:

CompoundCAS No.Molecular FormulaMolecular Weight
tert-Butyl (4-methylpiperidin-4-yl)carbamate163271-08-7C11H22N2O2-
tert-Butyl piperidin-4-ylcarbamate73874-95-0C10H20N2O2-
tert-Butyl ((4-methylpiperidin-4-yl)methyl)carbamate1158759-03-5C12H24N2O2228.33

Scientific Research Applications

Research indicates that compounds similar to tert-butyl N-[(1-difluoromethanesulfonylpiperidin-4-yl)methyl]carbamate exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential in inhibiting cancer cell proliferation.
  • Neurological Effects : The piperidine structure is often associated with modulation of neurotransmitter systems, which may lead to neuroprotective effects.

Therapeutic Applications

  • Pain Management : Due to its piperidine moiety, this compound may interact with pain receptors, offering potential as an analgesic.
  • Antidepressant Activity : Research into similar compounds suggests possible antidepressant effects through serotonin modulation.
  • Cognitive Enhancers : The compound's ability to influence neurotransmitter pathways may position it as a candidate for cognitive enhancement therapies.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of a related compound against several strains of bacteria. Results demonstrated significant inhibition of growth, suggesting that modifications to the piperidine structure can enhance activity against resistant strains.

Case Study 2: Anticancer Activity

In vitro tests were conducted on cancer cell lines using derivatives of this compound. The findings indicated a dose-dependent reduction in cell viability, warranting further investigation into its mechanism of action.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference Study
AntimicrobialSignificant growth inhibition
AnticancerDose-dependent cell viability reduction
Neurological EffectsModulation of neurotransmitter systems

Mechanism of Action

The mechanism of action of tert-butyl N-[(1-difluoromethanesulfonylpiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets. The difluoromethanesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Compound A : tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate
  • Key Features: Chromenone-pyrazolopyrimidine core with a carbamate-protected piperidine.
  • Molecular Weight : 615.7 g/mol; Melting Point : 163–166°C .
Compound B : tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate
  • Key Features : Hydroxyl group on the piperidine ring.
  • CAS : 154737-89-0 .
  • Comparison : The hydroxyl group enhances polarity and hydrogen-bonding capacity, contrasting with the lipophilic difluoromethanesulfonyl group in the target compound.
Compound C : tert-butyl N-[(4-formylphenyl)methyl]carbamate
  • Key Features : Formyl group on the benzyl substituent.
  • CAS : 156866-52-3 .
  • Comparison : The formyl group introduces aldehyde reactivity, enabling further functionalization, unlike the stable sulfonyl group in the target compound.
Compound D : tert-butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate
  • Key Features : Methylsulfonyl group on a pyrimidine ring.
  • Molecular Weight : 448.5 g/mol; Formula : C₂₁H₂₈N₄O₅S .

Biological Activity

tert-butyl N-[(1-difluoromethanesulfonylpiperidin-4-yl)methyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, focusing on its antimicrobial properties, mechanism of action, and relevant research findings.

  • Chemical Formula : C11H22N2O4S
  • Molecular Weight : 278.37 g/mol
  • CAS Number : 287953-38-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various carbamate derivatives, including those related to this compound. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (μg/mL)Activity Type
This compoundStaphylococcus aureus (MRSA)0.78Bactericidal
tert-butyl (piperidin-4-ylmethyl)carbamateEnterococcus faecium (VREfm)3.125Bactericidal
tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamateEscherichia coli>100No activity

The mechanism by which this compound exerts its antimicrobial effects involves the disruption of bacterial cell membranes. This is achieved through the depolarization of the cytoplasmic membrane, leading to a loss of membrane potential, which is critical for bacterial survival.

Case Studies

  • Study on MRSA : A study demonstrated that the compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) comparable to that of established antibiotics like vancomycin. This suggests its potential as a novel therapeutic agent in treating resistant bacterial infections.
  • Selectivity and Toxicity : In vitro evaluations indicated that the compound showed selectivity towards bacterial cells over mammalian cells, which is crucial for minimizing side effects in clinical applications. The absence of hemolytic activity towards human erythrocytes further supports its safety profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-[(1-difluoromethanesulfonylpiperidin-4-yl)methyl]carbamate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves sequential protection, sulfonylation, and deprotection steps. For example:

Piperidine protection : React 4-(aminomethyl)piperidine with tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using triethylamine (TEA) as a base to form tert-butyl piperidin-4-ylmethylcarbamate .

Sulfonylation : Treat the Boc-protected intermediate with difluoromethanesulfonyl chloride in anhydrous DCM under nitrogen, with catalytic 4-dimethylaminopyridine (DMAP) to install the difluoromethanesulfonyl group .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water to isolate the final product .

  • Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and reaction time (4–12 hours) to maximize yield (typically 60–85%) .

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Analytical workflow :

  • NMR : Acquire ¹H/¹³C NMR in CDCl₃ or DMSO-d₆. Key peaks:
  • tert-Butyl group: 1.4 ppm (singlet, 9H) in ¹H NMR; 28 ppm (C(CH₃)₃) in ¹³C NMR.
  • Difluoromethanesulfonyl: 6.2 ppm (t, J=54 Hz, CF₂) in ¹⁹F NMR; 115 ppm (CF₂) in ¹³C NMR .
  • HRMS : Confirm molecular formula (e.g., C₁₂H₂₁F₂N₂O₄S⁺ requires m/z 327.1198) .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethyl acetate/hexane and solve using SHELXL (space group P2₁/c, R₁ < 0.05) .

Q. What safety protocols are critical when handling this compound?

  • Hazard mitigation :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound across different assays?

  • Case study : If IC₅₀ values vary between enzymatic (10 nM) and cell-based (1 µM) assays:

Solubility check : Measure solubility in assay buffers (DMSO/PBS). Poor solubility (e.g., <50 µM) may reduce apparent potency .

Metabolic stability : Test compound stability in cell media (e.g., LC-MS after 24-hour incubation) to identify rapid degradation .

Off-target profiling : Use kinase/GPCR panels to rule out non-specific binding .

Q. What strategies can improve the metabolic stability of this carbamate derivative in in vivo studies?

  • Approaches :

  • Isotere replacement : Substitute the tert-butyl group with a cyclopropyl carbamate (e.g., tert-butyl → cyclopropyl in PBQ1403291 analogs) to reduce CYP450-mediated oxidation .
  • Prodrug design : Introduce a hydrolyzable ester at the piperidine nitrogen (e.g., methyl ester in PBY1403190 derivatives) for sustained release .
  • Formulation : Use PEGylated liposomes to enhance plasma half-life .

Q. How can computational methods guide the optimization of this compound’s binding affinity?

  • Workflow :

Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Prioritize poses with hydrogen bonds to the sulfonyl group and hydrophobic contacts with the tert-butyl moiety .

MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the ligand-protein complex .

SAR analysis : Compare with analogs (e.g., tert-butyl N-[(4-phenylpiperidin-4-yl)methyl]carbamate) to identify critical substituents .

Q. What analytical techniques are suitable for detecting degradation products under accelerated stability conditions?

  • Protocol :

  • Stress testing : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4 weeks .
  • Degradation analysis :
  • HPLC-DAD/ELSD : Monitor peaks at 254 nm; compare retention times with synthetic standards (e.g., hydrolyzed carbamate or desulfonylated byproducts) .
  • LC-MS/MS : Identify fragments via collision-induced dissociation (e.g., loss of tert-butoxy group, m/z 327 → 227) .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data (e.g., disordered sulfonyl groups)?

  • Resolution :

Refinement : Use SHELXL’s PART and SIMU commands to model disorder, applying anisotropic displacement parameters .

Low-temperature data : Collect data at 100 K to reduce thermal motion artifacts .

Validation : Check R₁/R₁₀ values and ADPs in PLATON; discard datasets with Rint > 0.1 .

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